molecular formula C8H12N2O2S B13656508 N-(3-(methylamino)phenyl)methanesulfonamide

N-(3-(methylamino)phenyl)methanesulfonamide

Cat. No.: B13656508
M. Wt: 200.26 g/mol
InChI Key: ILQKQYGHPTXIRA-UHFFFAOYSA-N
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Description

N-(3-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a phenyl ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-(3-(methylamino)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-[3-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-9-7-4-3-5-8(6-7)10-13(2,11)12/h3-6,9-10H,1-2H3

InChI Key

ILQKQYGHPTXIRA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)NS(=O)(=O)C

Origin of Product

United States

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